Bosentan impurity-d4
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Overview
Description
Bosentan impurity-d4 is a deuterated form of an impurity found in Bosentan, which is a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The presence of impurities in pharmaceutical compounds is a critical issue, as they can affect the safety and efficacy of the drug. This compound is specifically used in analytical studies to understand the impurity profile of Bosentan and to ensure the quality and safety of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bosentan impurity-d4 involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent, which facilitates the exchange of hydrogen atoms with deuterium atoms in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure the purity and consistency of the compound. The process typically involves multiple steps, including the synthesis of the impurity, purification through techniques such as high-performance liquid chromatography (HPLC), and characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The use of deuterated solvents and reagents is carefully controlled to achieve the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
Bosentan impurity-d4 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl derivatives, while reduction can lead to the formation of alcohols or amines. Substitution reactions can produce a wide range of products, including halogenated compounds, ethers, and esters.
Scientific Research Applications
Bosentan impurity-d4 is used extensively in scientific research to study the impurity profile of Bosentan. Its applications include:
Analytical Chemistry: Used as a reference standard in HPLC and NMR spectroscopy to identify and quantify impurities in Bosentan formulations.
Pharmaceutical Quality Control: Ensures the safety and efficacy of Bosentan by monitoring the levels of impurities during production and storage.
Metabolic Studies: Helps in understanding the metabolic pathways of Bosentan and the formation of impurities in the body.
Drug Development: Assists in the development of new formulations and the optimization of synthetic routes to minimize impurity formation.
Mechanism of Action
Bosentan impurity-d4 does not have a direct therapeutic effect, but it plays a crucial role in the quality control of Bosentan. The mechanism by which it exerts its effects involves its use as a reference standard in analytical techniques. By comparing the impurity profile of Bosentan samples to that of this compound, researchers can identify and quantify impurities, ensuring the safety and efficacy of the drug. The molecular targets and pathways involved in this process include the endothelin receptors, which are the primary targets of Bosentan.
Comparison with Similar Compounds
Bosentan impurity-d4 is unique due to its deuterated nature, which distinguishes it from other impurities found in Bosentan. Similar compounds include:
Bosentan impurity 1: A non-deuterated impurity with a similar structure.
Bosentan impurity 2: Another non-deuterated impurity with different functional groups.
Bosentan impurity 3: A structurally related compound with variations in the substituents.
Bosentan impurity 4: A non-deuterated impurity used in similar analytical studies.
The uniqueness of this compound lies in its use of deuterium, which provides distinct advantages in analytical studies, such as improved sensitivity and resolution in NMR spectroscopy.
Properties
Molecular Formula |
C21H23ClN4O4 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-[1,1,2,2-tetradeuterio-2-[(2-methylpropan-2-yl)oxy]ethoxy]pyrimidine |
InChI |
InChI=1S/C21H23ClN4O4/c1-21(2,3)29-13-12-28-20-16(30-15-9-6-5-8-14(15)27-4)17(22)25-19(26-20)18-23-10-7-11-24-18/h5-11H,12-13H2,1-4H3/i12D2,13D2 |
InChI Key |
JTGXWPPVARCKAG-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(C)(C)C)OC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |
Canonical SMILES |
CC(C)(C)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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